molecular formula C15H21NO4 B2426717 N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1286699-05-5

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2426717
CAS RN: 1286699-05-5
M. Wt: 279.336
InChI Key: WNRURMMRJHKTHY-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide, also known as CRISPR-Cas9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in genetic research. This molecule is a small molecule inhibitor of Cas9, which is an enzyme that is commonly used in CRISPR gene editing.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process catalyzed by Novozym 435, is a significant step in the natural synthesis of antimalarial drugs. This reaction, optimized through various parameters, underscores the importance of enzymatic catalysis in developing intermediates for pharmaceutical applications, particularly in antimalarial drug production (Magadum & Yadav, 2018).

Synthesis of Acetamide Derivatives for Pharmacological Assessment

The creation and pharmacological evaluation of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, highlight the potential of these compounds in cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. This research demonstrates the broad utility of acetamide derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Green Synthesis of Azo Disperse Dyes Intermediates

The hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide for azo disperse dyes production illustrates the application of green chemistry principles in the synthesis of industrial chemicals. This process, utilizing a novel Pd/C catalyst, signifies advancements in sustainable manufacturing practices for dye intermediates (Qun-feng, 2008).

Development of Constrained Neurotransmitter Analogues

The utilization of the Ti(IV)-mediated cyclopropanation reaction for synthesizing constrained analogues of neurotransmitters like histamine and tryptamine showcases the innovative application of organic synthesis in creating molecules with potential therapeutic effects. This method offers a new approach to designing drugs that can modulate neurotransmitter activity (Faler & Joullié, 2007).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(18,11-7-8-11)10-16-14(17)9-20-13-6-4-3-5-12(13)19-2/h3-6,11,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRURMMRJHKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide

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